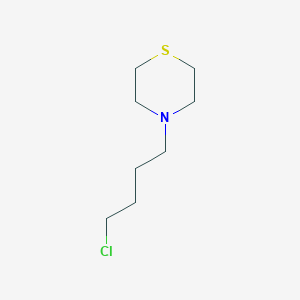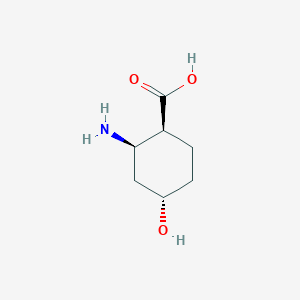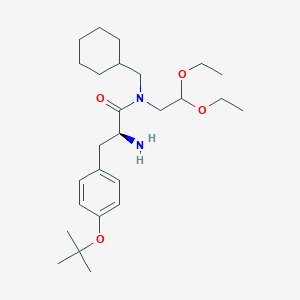
4-(4-Chlorobutyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobutyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, where a chlorobutyl group is attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as photochemical thiol-ene cyclization can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 4-(4-Chlorobutyl)thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
科学研究应用
4-(4-Chlorobutyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of 4-(4-Chlorobutyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the thiomorpholine ring can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Thiomorpholine: A parent compound with similar structural features but without the chlorobutyl group.
4-Chlorobutylmorpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.
属性
分子式 |
C8H16ClNS |
|---|---|
分子量 |
193.74 g/mol |
IUPAC 名称 |
4-(4-chlorobutyl)thiomorpholine |
InChI |
InChI=1S/C8H16ClNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
InChI 键 |
SCZRYCBITNIPLL-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)



![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)




![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
